1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2 It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene using nickel as a catalyst. This process selectively adds hydrogen atoms to the naphthalene ring, resulting in the formation of tetrahydronaphthalene . The subsequent introduction of the carboximidamide group can be achieved through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation reactors. These reactors operate under controlled temperature and pressure conditions to ensure efficient hydrogenation of naphthalene. The resulting tetrahydronaphthalene is then subjected to further chemical modifications to introduce the carboximidamide group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce other functional groups present.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a solvent and intermediate in organic synthesis.
Naphthalene: A polycyclic aromatic hydrocarbon, used in the production of dyes, resins, and as a moth repellent.
Tetralin: Another name for 1,2,3,4-tetrahydronaphthalene, used as a hydrogen-donor solvent.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with simpler derivatives like tetrahydronaphthalene or naphthalene.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2,(H3,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOYOBPCODJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193068-01-6 |
Source
|
Record name | 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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